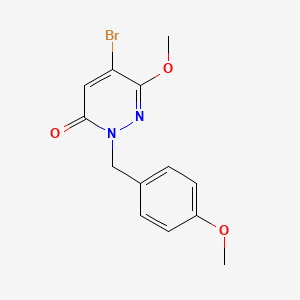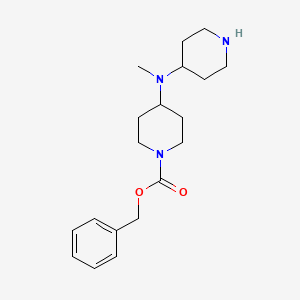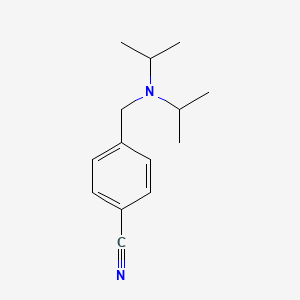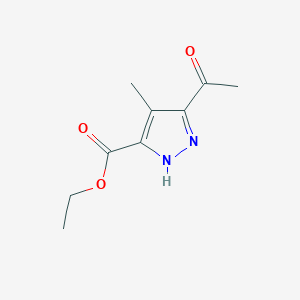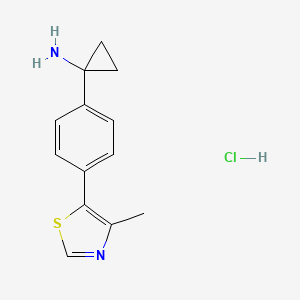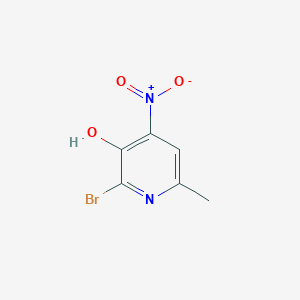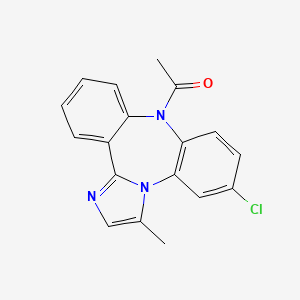
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of specific functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine
- 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one
- 2H-dibenzo[b,f][1,3,5]triazino[1,2-d][1,4]thiazepine-2,4(3H)-dione
Uniqueness
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties. Its acetyl and chloro substituents, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
62538-89-0 |
|---|---|
Fórmula molecular |
C18H14ClN3O |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
1-(17-chloro-3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaen-13-yl)ethanone |
InChI |
InChI=1S/C18H14ClN3O/c1-11-10-20-18-14-5-3-4-6-15(14)22(12(2)23)16-8-7-13(19)9-17(16)21(11)18/h3-10H,1-2H3 |
Clave InChI |
PVPAOBFPNGMSOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2N1C3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
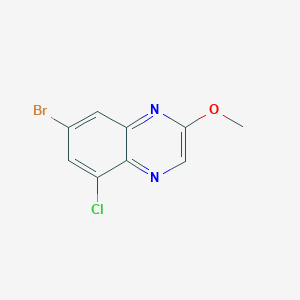
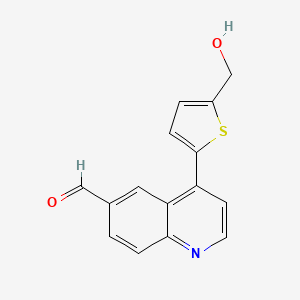

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
